molecular formula C16H18O2 B4979475 1,5-diethynyl-2,4-dipropoxybenzene

1,5-diethynyl-2,4-dipropoxybenzene

Cat. No.: B4979475
M. Wt: 242.31 g/mol
InChI Key: SNLIUIFOXYRBHV-UHFFFAOYSA-N
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Description

1,5-Diethynyl-2,4-dipropoxybenzene is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, featuring ethynyl groups at the 1 and 5 positions and propoxy groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diethynyl-2,4-dipropoxybenzene can be synthesized through a multi-step process involving the functionalization of a benzene ring. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethynyl-2,4-dipropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols

Major Products

Scientific Research Applications

1,5-Diethynyl-2,4-dipropoxybenzene has several scientific research applications, including:

    Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors due to its ethynyl groups, which can participate in polymerization reactions.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Research:

    Industrial Applications: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1,5-diethynyl-2,4-dipropoxybenzene primarily involves its ability to undergo polymerization and other chemical reactions. The ethynyl groups can participate in oxidative coupling reactions, leading to the formation of conjugated polymers. These polymers exhibit unique electronic and optical properties, making them useful in various applications, such as organic electronics and photonics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diethynyl-2,4-dipropoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and properties.

Properties

IUPAC Name

1,5-diethynyl-2,4-dipropoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-5-9-17-15-12-16(18-10-6-2)14(8-4)11-13(15)7-3/h3-4,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLIUIFOXYRBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1C#C)C#C)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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